N-(3-bromobenzyl)-N-hexylamine
Description
N-(3-Bromobenzyl)-N-hexylamine is a secondary amine featuring a 3-bromobenzyl group and an n-hexyl chain. This compound is structurally distinct from simpler amines due to its aromatic and alkyl hybrid structure, making it valuable in organic synthesis, catalysis, and materials science.
Properties
Molecular Formula |
C13H20BrN |
|---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]hexan-1-amine |
InChI |
InChI=1S/C13H20BrN/c1-2-3-4-5-9-15-11-12-7-6-8-13(14)10-12/h6-8,10,15H,2-5,9,11H2,1H3 |
InChI Key |
DKYYAOSKWCUOQO-UHFFFAOYSA-N |
SMILES |
CCCCCCNCC1=CC(=CC=C1)Br |
Canonical SMILES |
CCCCCCNCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-bromobenzyl)-N-hexylamine can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 3-bromobenzyl chloride with hexan-1-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-N-hexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol or methanol.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromobenzyl)-N-hexylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-N-hexylamine involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to modulation of their activity. The hexylamine chain may facilitate the compound’s binding to hydrophobic pockets within the target molecules. These interactions can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Primary Amines: n-Hexylamine ()
Primary n-hexylamine (CH₃(CH₂)₅NH₂) lacks the aromatic bromobenzyl group, resulting in distinct properties:
The bromobenzyl group in this compound enables π-π stacking and halogen bonding, absent in n-hexylamine, which is critical for coordination chemistry and polymer stabilization .
Physicochemical Properties and Industrial Relevance
- Lipophilicity : The hexyl chain increases logP compared to shorter-chain analogs like (3-bromobenzyl)dimethylamine, enhancing membrane permeability for drug delivery systems.
- Thermal Stability : The aromatic bromine improves thermal resistance (>200°C decomposition inferred), unlike n-hexylamine, which degrades at 130°C .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |
|---|---|---|---|
| n-Hexylamine | 101.19 | 130 | Miscible in water |
| This compound | ~298 | >200 (estimated) | Low in water |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
